molecular formula C13H11Cl2NO3S B14637637 1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide CAS No. 55688-30-7

1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide

Cat. No.: B14637637
CAS No.: 55688-30-7
M. Wt: 332.2 g/mol
InChI Key: UBHOQKCZRHMXMB-UHFFFAOYSA-N
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Description

1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a methanesulfonamide group, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide typically involves the reaction of 4-chlorophenol with 2-chlorobenzoyl chloride to form 2-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with methanesulfonamide in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with antimicrobial properties.

    Industry: Used in the production of agrochemicals, such as fungicides and herbicides.

Mechanism of Action

The mechanism of action of 1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in the biosynthesis of essential cellular components, such as sterols in fungi.

    Pathways Involved: It inhibits the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide is unique due to its specific combination of a chlorophenoxy group and a methanesulfonamide group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

CAS No.

55688-30-7

Molecular Formula

C13H11Cl2NO3S

Molecular Weight

332.2 g/mol

IUPAC Name

1-chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide

InChI

InChI=1S/C13H11Cl2NO3S/c14-9-20(17,18)16-12-3-1-2-4-13(12)19-11-7-5-10(15)6-8-11/h1-8,16H,9H2

InChI Key

UBHOQKCZRHMXMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)CCl)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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